

Spectroscopic Profile of N-Formyl-2aminophenol: An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	N-Formyl-2-aminophenol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Formyl-2-aminophenol**, a compound of interest in various research and development sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Molecular Structure and Overview

N-Formyl-2-aminophenol, also known as N-(2-hydroxyphenyl)formamide, is an organic compound with the chemical formula C₇H₇NO₂ and a molecular weight of approximately 137.14 g/mol .[1] Its structure consists of a phenol ring substituted with a formamide group at the ortho position. This arrangement allows for intramolecular hydrogen bonding, influencing its chemical and physical properties.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **N-Formyl-2-aminophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.



Table 1: ¹H NMR Spectroscopic Data for **N-Formyl-2-aminophenol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly			
found in search			
results			

Note: Specific ¹H NMR peak assignments were not available in the provided search results. A supporting information document indicates the presence of a ¹H NMR spectrum for N-(2-hydroxyphenyl)formamide, but the detailed peak list is not provided in the accessible text.[2]

Table 2: 13C NMR Spectroscopic Data for N-Formyl-2-aminophenol

Chemical Shift (δ) ppm	Assignment	
Data not explicitly found in search results		

Note: While a PubChem entry and a supporting information document mention the existence of ¹³C NMR data for N-(2-hydroxyphenyl)formamide, the specific chemical shifts are not detailed in the provided search snippets.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for N-Formyl-2-aminophenol

Wavenumber (cm ⁻¹)	Functional Group Assignment
Specific peak values not available in search results	N-H stretch, O-H stretch, C=O stretch (amide), C-N stretch, Aromatic C-H and C=C stretches

Note: A PubChem entry confirms the availability of an FTIR spectrum for N-(2-hydroxyphenyl)formamide, obtained using a KBr wafer technique.[1] However, the exact peak



positions are not listed in the provided information.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for N-Formyl-2-aminophenol

m/z Ratio	Ion Assignment
137.0477	[M]+ (Exact Mass)[3]

Note: A PubChem entry indicates the availability of a GC-MS spectrum for N-(2-hydroxyphenyl)formamide.[1] The exact mass is provided by another source.[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid sample like **N-Formyl-2-aminophenol** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **N-Formyl-2-aminophenol** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - Lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and improve resolution.



 Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

Data Acquisition:

- Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the number of scans, acquisition time, and relaxation delay.
- For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

The IR spectrum of a solid sample can be obtained using the KBr pellet method:

Sample Preparation:

- Thoroughly grind a small amount (1-2 mg) of N-Formyl-2-aminophenol with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
- Place the mixture into a pellet press and apply high pressure to form a thin, transparent KBr pellet.
- Data Acquisition:



- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the significant absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (GC-MS)

For a compound like **N-Formyl-2-aminophenol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique:

- Sample Preparation: Dissolve a small amount of N-Formyl-2-aminophenol in a volatile organic solvent (e.g., methanol, dichloromethane).
- Gas Chromatography:
 - Inject a small volume of the sample solution into the GC.
 - The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
 - The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
- Mass Spectrometry:
 - As the separated compound elutes from the GC column, it enters the mass spectrometer.
 - The molecules are ionized, typically by electron impact (EI).

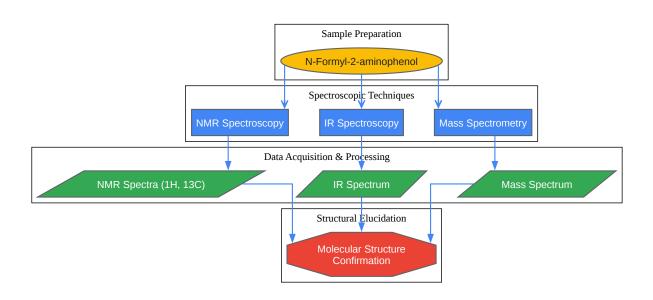


- The resulting ions are accelerated and separated based on their mass-to-charge ratio
 (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion.
- Data Analysis:
 - The resulting mass spectrum shows the relative abundance of different fragment ions and the molecular ion.
 - The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.





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Caption: General workflow for spectroscopic analysis.

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